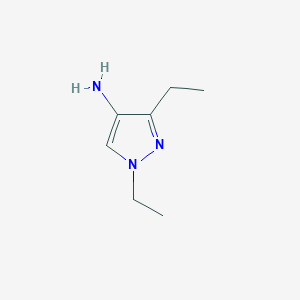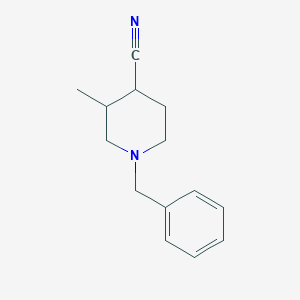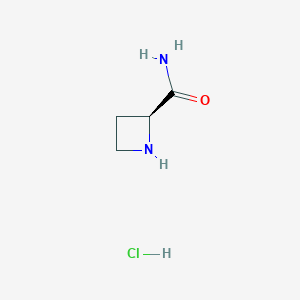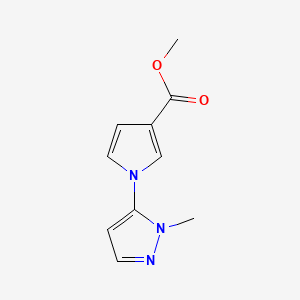
1,3-diethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring with two adjacent nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diethyl-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the reaction of an α,β-unsaturated carbonyl compound with hydrazine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can be substituted with various electrophiles to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include pyrazole N-oxides, amine derivatives, and substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
1,3-Diethyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-diethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1H-pyrazol-4-amine: Similar in structure but with methyl groups instead of ethyl groups.
3-Amino-1-methyl-1H-pyrazole: Features a methyl group and an amino group at different positions.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine ring, offering different biological properties.
Uniqueness: 1,3-Diethyl-1H-pyrazol-4-amine is unique due to its specific ethyl substitutions, which can influence its reactivity and biological activity compared to its methyl-substituted counterparts .
Eigenschaften
Molekularformel |
C7H13N3 |
|---|---|
Molekulargewicht |
139.20 g/mol |
IUPAC-Name |
1,3-diethylpyrazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-3-7-6(8)5-10(4-2)9-7/h5H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
KFOVRQCHSADVNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C=C1N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)




![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)







![N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B13979250.png)
